molecular formula C13H15NO B2375837 (2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol CAS No. 2248199-90-6

(2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol

Cat. No.: B2375837
CAS No.: 2248199-90-6
M. Wt: 201.269
InChI Key: XVVQVDYGBKFVKI-SNVBAGLBSA-N
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Description

(2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol is a chiral quinoline derivative characterized by a propanol backbone substituted with a methyl group at the C2 position and a quinolin-2-yl moiety at the C3 position. The stereochemistry at C2 (R-configuration) may influence its biological activity and physicochemical properties, such as solubility and receptor binding. Quinoline derivatives are renowned for their diverse bioactivities, including antimicrobial, anticancer, and receptor-modulating effects .

Properties

IUPAC Name

(2R)-2-methyl-3-quinolin-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(9-15)8-12-7-6-11-4-2-3-5-13(11)14-12/h2-7,10,15H,8-9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVQVDYGBKFVKI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=NC2=CC=CC=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and 2-methylpropanal.

    Grignard Reaction: A Grignard reagent is prepared from 2-methylpropanal and magnesium in anhydrous ether. This reagent is then reacted with quinoline to form the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at 0°C.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products

    Oxidation: 2-Methyl-3-quinolin-2-ylpropan-1-one.

    Reduction: 2-Methyl-3-quinolin-2-ylpropane.

    Substitution: 2-Methyl-3-quinolin-2-ylpropan-1-yl chloride.

Scientific Research Applications

(2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological systems.

    Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in their activity.

    Pathways Involved: The interaction with molecular targets can activate or inhibit specific biochemical pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Quinolinyl Chalcones

Example: (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2,4-dimethylquinolin-3-yl)prop-2-en-1-one

  • Structural Differences: The chalcone features a conjugated α,β-unsaturated ketone, whereas the target compound has a propanol chain with a hydroxyl group.
  • Bioactivity: Chalcones exhibit antibacterial, antifungal, and anticancer activities due to their electrophilic enone system.
  • Physicochemical Properties : The chalcone’s planar structure may improve membrane permeability, while the target’s hydroxyl group could increase solubility.
2.2. Indolyl Propanol Derivatives

Example: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

  • Structural Differences: The indole core replaces quinoline, and additional methoxy groups and ethylamino side chains are present.
  • Bioactivity: These derivatives show α1-, α2-, and β1-adrenoceptor binding and antiarrhythmic activity. The quinoline analog’s aromatic nitrogen may confer distinct receptor selectivity or metal-chelating properties .
  • Stereochemical Impact : The racemic (R,S) mixture in the indole derivative contrasts with the enantiomerically pure (2R) configuration of the target compound, which could lead to differences in efficacy and metabolic stability.
2.3. Other Quinoline Alcohols

General Class: Quinoline derivatives with hydroxyl or propanol substituents.

  • Substituent Effects: The methyl group at C2 in the target compound may sterically hinder interactions compared to unsubstituted propanol-quinoline derivatives, altering binding kinetics.

Data Table: Key Properties of Compared Compounds

Compound Core Structure Functional Groups Bioactivity Highlights Key References
(2R)-2-Methyl-3-quinolin-2-ylpropan-1-ol Quinoline + propanol -OH, -CH(CH3)-, quinolin-2-yl Hypothetical: Receptor modulation Inference
Quinolinyl Chalcone Quinoline + enone α,β-unsaturated ketone, Cl, OMe Antibacterial, Anticancer
Indolyl Propanol Derivative Indole + propanol -OCH3, -NHCH2CH2OAr Antiarrhythmic, Adrenoceptor binding

Research Findings and Gaps

  • Activity Trends: Quinoline derivatives broadly exhibit bioactivity dependent on substituents.

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